Sar-OBzl p-tosylate
Description
Overview of Sar-OBzl p-tosylate in Chemical Synthesis
In chemical synthesis, this compound functions primarily as a protected building block for the amino acid sarcosine (B1681465) (N-methylglycine). The preparation of such amino acid benzyl (B1604629) ester p-toluenesulfonate salts is a common strategy in organic chemistry. researchgate.net A general and widely used method for their synthesis is the Fischer-Speier esterification, which involves treating the amino acid with benzyl alcohol and p-toluenesulfonic acid in a solvent that allows for the azeotropic removal of water, driving the reaction to completion. researchgate.netresearchgate.net In this process, p-toluenesulfonic acid serves a dual purpose: it acts as an acid catalyst for the esterification reaction and subsequently forms the p-toluenesulfonate salt with the resulting amino acid ester. researchgate.net
The resulting this compound is a stable, crystalline solid that is convenient for storage and handling. lookchem.com Its primary application is as an intermediate in the synthesis of more complex molecules, particularly peptides. chemimpex.com The benzyl ester group protects the carboxylic acid functionality of sarcosine, allowing the free secondary amine to participate in coupling reactions to form peptide bonds. This compound is a precursor for various downstream products, including Boc-protected dipeptides like Boc-Ala-Sar-OCH₂Ph and Boc-Phe-Sar-OBzl. lookchem.com
Contextualization within Peptide Chemistry and Amino Acid Derivatives
This compound is an amino acid derivative, a class of compounds central to peptide chemistry. Amino acids are the fundamental units of peptides and proteins, and their chemical modification is essential for constructing these larger molecules in a controlled manner. nih.gov In peptide synthesis, it is crucial to selectively protect the functional groups (the amino group and the carboxylic acid group) that are not meant to react in a given step. researchgate.net
This compound exemplifies this principle. Here, the sarcosine molecule is modified in two key ways:
Carboxyl Group Protection : The carboxylic acid is converted into a benzyl ester (-OBzl). This prevents it from reacting while the amino group is engaged in forming a peptide bond. smolecule.com The benzyl ester is a common protecting group in peptide synthesis. researchgate.net
Amino Group Activation : The secondary amine of the sarcosine backbone remains available for reaction. The formation of the p-toluenesulfonate salt does not inhibit the nucleophilicity of the amine group in subsequent coupling reactions.
This compound is thus a ready-to-use building block for incorporating the N-methylated amino acid sarcosine into a growing peptide chain using solid-phase or solution-phase synthesis methods. nih.govsmolecule.com The inclusion of sarcosine itself can be significant, as N-methylated amino acids can alter the conformational properties and biological stability of peptides.
Significance of p-Toluenesulfonate Counterion in Organic Chemistry
The p-toluenesulfonate (tosylate) portion of this compound is not merely an inert counterion; it plays a significant role in the compound's utility. wikipedia.org The tosylate anion (CH₃C₆H₄SO₃⁻) is the conjugate base of p-toluenesulfonic acid (p-TsOH), a strong organic acid. nih.govfiveable.me Its presence imparts several advantageous properties to the amino acid ester.
Firstly, the formation of a tosylate salt often yields a stable, crystalline solid. illinois.edu This is a significant practical advantage over the free amino acid ester, which may be an oil or a less stable solid, making purification, handling, and storage more difficult. researchgate.net The enhanced stability is particularly important for preventing side reactions or degradation over time. smolecule.com
Secondly, the tosylate anion is a good leaving group, a property derived from the fact that it is the conjugate base of a strong acid. masterorganicchemistry.com While this is more relevant when the tosyl group is covalently bonded (as in an alkyl tosylate), as a counterion, its weak basicity and non-nucleophilic nature ensure it does not interfere with subsequent coupling reactions. wikipedia.orgresearchgate.net
Finally, tosylate salts are generally soluble in a range of polar organic solvents, which is beneficial for their use in synthesis. illinois.edu The use of p-toluenesulfonic acid in the synthesis of the ester provides both the catalyst for the reaction and the counterion for the final product, making it an efficient and atom-economical choice. researchgate.net
Table 2: Functional Components of this compound
| Component | Chemical Structure/Formula | Function in the Compound |
|---|---|---|
| Sarcosine | CH₃NHCH₂COOH | The core amino acid building block. |
| Benzyl Ester (OBzl) | -OCH₂C₆H₅ | A protecting group for the carboxylic acid functionality. |
| p-Toluenesulfonate (Tosylate) | CH₃C₆H₄SO₃⁻ | A counterion that provides stability and crystallinity to the salt. |
Structure
2D Structure
Properties
IUPAC Name |
benzyl 2-(methylamino)acetate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C7H8O3S/c1-11-7-10(12)13-8-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11H,7-8H2,1H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKRQRVCHNUNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480638 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methylglycinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54384-06-4 | |
| Record name | Glycine, N-methyl-, phenylmethyl ester 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54384-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methylglycinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms Involving Sar Obzl P Tosylate
Role of Tosylate as a Leaving Group in Nucleophilic Substitution
The p-toluenesulfonate (tosylate) group is a pivotal feature of the Sar-OBzl p-tosylate salt. In the broader context of organic chemistry, tosylates are recognized as excellent leaving groups in nucleophilic substitution reactions. libretexts.orgpearson.comopenstax.org This is because the tosylate anion is a weak base, stabilized by resonance, which delocalizes the negative charge across the sulfonate group. libretexts.orgntu.ac.uk
When an alcohol is converted to a tosylate, the hydroxyl group, which is a poor leaving group, is transformed into a group that is readily displaced by a nucleophile. libretexts.orgpearson.com This conversion is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. pearson.comorgosolver.com The reaction proceeds with retention of configuration at the carbon atom attached to the oxygen. libretexts.orglibretexts.org Subsequently, the tosylate can undergo S(_N)1 or S(_N)2 reactions. libretexts.orglibretexts.org The use of tosylates is advantageous as it allows for stereochemical control and avoids the harsh acidic conditions that can lead to rearrangements. chemistrysteps.com
In the context of this compound, the tosylate is the counter-ion to the protonated secondary amine of the sarcosine (B1681465) moiety. While not directly participating as a leaving group from the sarcosine backbone in typical peptide coupling reactions, its presence influences the reaction conditions, particularly regarding the basicity and solubility of the reactants. cdnsciencepub.com
Racemization Studies in Peptide Coupling Reactions
A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the α-carbon of the amino acid. highfine.compeptide.com This is a particular concern when activating the carboxyl group of an N-protected amino acid or peptide for coupling.
Impact of Salts on Racemization
Research has shown that the presence of salts, such as triethylamine (B128534) hydrochloride or p-toluenesulfonate, can significantly promote racemization during peptide coupling. cdnsciencepub.comresearchgate.netresearchgate.net In one study, coupling Z-Ala-MeLeu with Gly-OBzl using various methods in the presence of these salts resulted in substantial racemization, ranging from 2.8% to 39%. cdnsciencepub.comresearchgate.net The increased ionic strength of the solution is believed to be a contributing factor to this increased racemization. cdnsciencepub.com Polar solvents also tend to promote racemization. researchgate.netresearchgate.net
The choice of base is also critical. Triethylamine, a commonly used base, has been shown to lead to higher rates of racemization compared to more sterically hindered bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). highfine.com However, in some cases, the solubility of the resulting hydrochloride salt of the base can also influence the ionic strength and thus the degree of racemization. cdnsciencepub.com
Strategies for Minimizing Racemization
To counteract the problem of racemization, several strategies have been developed. The use of additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, can suppress racemization, particularly when using carbodiimide (B86325) coupling reagents. highfine.compeptide.compeptide.com These additives form reactive esters that couple with less racemization. peptide.com
A particularly effective method for minimizing racemization, especially in cases prone to it like the coupling of N-methylamino acids, is the use of N-hydroxysuccinimide (HONSu) esters. cdnsciencepub.comresearchgate.netresearchgate.net Studies have demonstrated that when coupling Z-Ala-MeLeu with Gly-OBzl in the presence of salts, only the HONSu ester method yielded a stereochemically pure product. researchgate.netresearchgate.net In the absence of salt, while racemization was generally lower, methods employing N,N'-dicyclohexylcarbodiimide (DCCI) in combination with HONSu also provided essentially pure products. cdnsciencepub.comresearchgate.net
Table 1: Effect of Coupling Method and Salts on Racemization of Z-Ala-MeLeu with Gly-OBzl
| Coupling Method | Salt Present | % Racemization | Stereochemical Purity | Source |
|---|---|---|---|---|
| Various Methods | Triethylamine hydrochloride or p-toluenesulfonate | 2.8 - 39% | Low | cdnsciencepub.comresearchgate.net |
| N-hydroxysuccinimide (HONSu) ester | Triethylamine hydrochloride or p-toluenesulfonate | Not specified | Stereochemically pure | researchgate.netresearchgate.net |
| DCCI-HONSu | None | Not specified | Essentially pure | cdnsciencepub.comresearchgate.net |
Intramolecular Aminolysis in Sar-Containing Peptides
Peptides that contain N-alkylamino acids, such as sarcosine or proline, in the second position are susceptible to intramolecular aminolysis. researchgate.netlookchem.com This reaction leads to the cleavage of the N-terminal dipeptide sequence, forming a 2,5-diketopiperazine (DKP). researchgate.netlookchem.com The stability of peptides towards this intramolecular reaction is influenced by several structural factors.
Studies have shown that the presence of side chains on the second and third amino acid residues, as well as N-alkylation of the third residue, can slow down the rate of intramolecular aminolysis. lookchem.com An N-alkyl group on the first amino acid residue was found to hinder this reaction only in peptides with three or more residues. lookchem.com The side chains of the first amino acid did not have a significant effect on the cleavage rates. lookchem.com The reaction is also influenced by the pH, with acetic acid promoting the reaction more strongly than aqueous ammonia (B1221849) or tertiary amines. lookchem.com
Reactions in Peptide Synthesis
This compound serves as a building block in peptide synthesis. nordmann.global The benzyl (B1604629) ester protects the carboxylic acid of sarcosine, while the tosylate salt renders the amino group ready for peptide bond formation after neutralization. A common application is its coupling with N-terminally protected amino acids, such as those with the fluorenylmethyloxycarbonyl (Fmoc) group.
The coupling of Fmoc-amino acid chlorides with amino acid esters represents one method for peptide bond formation. arkat-usa.orgnih.gov Fmoc-amino acid chlorides are highly reactive acylating agents. arkat-usa.org Their use in peptide synthesis has been explored under various conditions, including neutral conditions employing reagents like zinc dust or silver cyanide to avoid the use of a base, which can promote racemization. arkat-usa.org More recently, eco-friendly methods using biphasic systems have been developed for the coupling of Fmoc-amino acid chlorides with amino acid ester salts, where the need for an additional base for neutralization is eliminated. nih.goveurekaselect.com
In the context of this compound, after neutralization of the tosylate salt to free the secondary amine, it can be coupled with an activated Fmoc-amino acid, such as an Fmoc-amino acid chloride, to elongate the peptide chain. The use of Fmoc-amino acid chlorides is particularly useful for coupling to hindered amino acids, including N-alkylated residues like sarcosine. researchgate.netresearchgate.net
Applications of Sar Obzl P Tosylate in Advanced Chemical Synthesis
Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the artificial production of peptides. bachem.comjpt.com The method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comjpt.com This process allows for the easy removal of excess reagents and byproducts by simple filtration and washing, streamlining the synthesis process. bachem.com Sar-OBzl p-tosylate functions as a protected building block for the introduction of a sarcosine (B1681465) (N-methylglycine) residue into a peptide sequence during SPPS.
The initiation of SPPS begins with the anchoring of the first amino acid (the C-terminal residue) to the solid support resin. peptide.com In this context, this compound can be utilized as the first residue. The carboxylic acid group of the sarcosine benzyl (B1604629) ester is coupled to a functionalized linker on the resin. The benzyl ester serves as a protecting group for the carboxyl terminus, while the primary amino group is protected by the tosylate salt formation, ready for the subsequent deprotection and coupling steps of the SPPS cycle. beilstein-journals.org The choice of resin and linker is critical as it dictates the conditions under which the final peptide can be cleaved from the support. bachem.com
Beyond the initial attachment, this compound is used to incorporate N-methylglycine at any desired position within a complex peptide sequence. In a typical Fmoc/tBu SPPS cycle, the Nα-protecting group of the resin-bound peptide is removed, and the next protected amino acid is introduced for coupling. bachem.com When incorporating sarcosine, this compound can be used in the coupling step. The presence of the N-methyl group can introduce conformational constraints and increase the peptide's resistance to enzymatic degradation. nih.gov However, the synthesis of peptides rich in N-methylated amino acids can be challenging, sometimes resulting in low coupling yields. nih.gov The selection of potent coupling reagents is often necessary to achieve efficient incorporation. nih.gov
Precursor for N-Methylation in Peptide Chemistry
N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a critical strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs. nih.gov This modification can significantly improve metabolic stability, bioavailability, and receptor binding affinity. nih.gov
This compound is a direct and convenient precursor for introducing N-methylation. As the simplest N-methylated amino acid, sarcosine's incorporation via this building block is a straightforward method to introduce a methylated nitrogen into the peptide backbone. Using a pre-methylated building block like this compound avoids the need for post-synthetic N-methylation steps, which can sometimes lead to side reactions or incomplete methylation. The synthesis and purification of N-methyl-rich peptides require careful optimization, as these molecules can exhibit complex HPLC profiles due to the slow interconversion between different conformers (cis/trans isomers of the N-methylated amide bond). nih.gov
Role in Artificial Zymogen and Protein-Polymer Hybrid Systems
Recent research has highlighted the use of this compound in the development of sophisticated biomaterials, such as artificial zymogens and protein-polymer hybrids. nih.govacs.org Artificial zymogens are engineered pro-enzymes that can be activated by a specific stimulus, offering precise control over enzymatic activity. nih.gov
In one study, this compound (referred to as TosOH·H-SarOBzl) was used in the creation of an artificial zymogen system. nih.govacs.org This system involved preparing synthetic pro-protease hybrids by conjugating a cleavable inhibitor peptide to an enzyme. nih.gov The activation of these hybrids could trigger an enzyme cascade, amplifying the enzymatic activity. nih.gov The use of protein-polymer hybrids, where polymers are attached to proteins, can enhance protein stability and solubility. oregonstate.edu In these complex systems, amino acid derivatives like this compound are essential components for synthesizing the peptide-based elements that control the hybrid's function. nih.gov
Synthesis of Peptides for Receptor Binding and Activation
The design and synthesis of peptides that can bind to and activate specific biological receptors is a major focus of drug discovery. nih.govnih.gov These synthetic peptides can act as agonists or antagonists, modulating physiological pathways involved in various diseases. SPPS is the primary method for producing such peptides, allowing for the precise control of the amino acid sequence and the incorporation of unnatural amino acids to fine-tune activity and stability. beilstein-journals.org
Thrombopoietin receptor agonists (TPO-RAs) are a class of therapeutic agents that stimulate the production of platelets by binding to and activating the thrombopoietin receptor on megakaryocytes. nih.govd-nb.info These agents are used to treat thrombocytopenia (low platelet counts) associated with various medical conditions. nih.gov
Many TPO-RAs are peptide-based molecules (peptidomimetics) designed to mimic the action of endogenous thrombopoietin. clinicaltrials.govresearchgate.net The synthesis of these therapeutic peptides often involves chemical modifications to improve their efficacy and pharmacokinetic profiles. The incorporation of N-methylated amino acids, such as sarcosine from this compound, is a relevant strategy in this context. N-methylation can enhance the peptide's stability against proteolysis and improve its conformational properties for optimal receptor binding, which are desirable attributes for a potent TPO receptor agonist. nih.gov
| Application Summary | Relevant Section | Key Function |
| Solid-Phase Peptide Synthesis | 4.1 | Serves as a protected building block for sarcosine incorporation. |
| Precursor for N-Methylation | 4.2 | Provides a direct route to introduce N-methyl groups into peptide backbones. |
| Artificial Zymogens | 4.3 | Used in the synthesis of peptide components for controllable enzyme systems. |
| Receptor Agonist Synthesis | 4.4.1 | A potential building block for enhancing the stability of peptide-based therapeutics. |
Spectroscopic Characterization and Analytical Methods in Sar Obzl P Tosylate Research
X-Ray Diffraction Studies for Crystalline Forms
X-ray diffraction (XRD) is a fundamental and powerful technique employed in the characterization of crystalline materials, including organic compounds and their salts niscpr.res.inmdpi.comspectroscopyonline.comaps.orgmdpi.commdpi.comresearchgate.net. For a compound like Sar-OBzl p-tosylate, understanding its crystalline forms is of significant importance. Different crystalline arrangements, known as polymorphs, can lead to variations in crucial physical and chemical properties such as solubility, stability, melting point, and bioavailability mdpi.commdpi.commalvernpanalytical.comrigaku.com. Therefore, X-ray diffraction studies are indispensable for identifying, differentiating, and characterizing these solid-state forms.
X-ray diffraction techniques, particularly powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction, provide detailed insights into the structural organization of crystalline matter mdpi.comspectroscopyonline.comaps.orgmdpi.com. PXRD is commonly used for phase identification, quantitative analysis of crystalline mixtures, and assessing the degree of crystallinity niscpr.res.inspectroscopyonline.commdpi.comrigaku.com. Single-crystal XRD, on the other hand, allows for the complete determination of a compound's three-dimensional atomic structure, including the precise arrangement of molecules within the unit cell and their intermolecular interactions mdpi.commdpi.comresearchgate.net.
Key information derived from X-ray diffraction studies includes:
Crystal System: The classification of crystals based on the symmetry of their lattice, defined by the unit cell parameters and angles.
Space Group: A designation that describes the symmetry operations present within the crystal lattice, which dictates the unique arrangement of atoms or molecules.
Unit Cell Parameters: The lengths of the crystallographic axes (a, b, c) and the angles between them (α, β, γ) that define the dimensions and shape of the unit cell, the basic repeating unit of the crystal mdpi.comspectroscopyonline.com.
Molecular Packing: The specific orientation and arrangement of molecules within the crystal lattice, influencing bulk properties mdpi.comresearchgate.net.
Polymorph Identification: Each distinct crystalline form of a compound possesses a unique XRD pattern, serving as a fingerprint for identification and differentiation mdpi.commdpi.commalvernpanalytical.comrigaku.com.
While specific published X-ray diffraction data for this compound was not directly found in the provided search results, the methodology is standard practice in chemical research for characterizing novel compounds and their solid forms. Studies on similar organic compounds and tosylate salts frequently report detailed crystallographic data, essential for their complete characterization mdpi.comresearchgate.net.
The following table illustrates the typical parameters obtained from X-ray diffraction studies, which would be relevant for the comprehensive characterization of this compound's crystalline forms:
| Parameter | Description | Typical Unit | Example Value (Illustrative) |
| Crystal System | Classification of crystals based on the symmetry of their lattice, determined by unit cell parameters and angles. | N/A | Monoclinic |
| Space Group | A designation that describes the symmetry operations present within the crystal lattice, defining the unique arrangement of atoms or molecules. | N/A | P2₁/c |
| Unit Cell Lengths | The lengths of the crystallographic axes (a, b, c) that define the dimensions of the unit cell. | Å (Angstrom) | a = 10.5, b = 15.2, c = 8.9 |
| Unit Cell Angles | The angles between the crystallographic axes (α, β, γ) that define the shape of the unit cell. | ° (Degrees) | α = 90.0, β = 105.5, γ = 90.0 |
| Volume of Unit Cell | The total volume occupied by one unit cell, the fundamental repeating unit of the crystal. | ų | 1380 |
| Z (Molecules per Unit Cell) | The number of formula units or discrete molecules contained within a single unit cell. | N/A | 2 |
| Density (Calculated) | The theoretical density of the crystalline material, derived from the unit cell parameters and the molecular weight. | g/cm³ | 1.35 |
| Resolution | The smallest interplanar spacing that can be resolved by the diffraction experiment, indicating the level of structural detail that can be determined. | Å | 1.5 |
Obtaining such detailed crystallographic data for this compound would be critical for its definitive structural identification and for understanding any potential polymorphic variations.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The conventional synthesis of amino acid esters like Sar-OBzl p-tosylate often involves multi-step procedures that can be time-consuming and generate significant waste. nih.gov Future research is focused on developing more efficient, selective, and environmentally benign synthetic pathways.
Flow Chemistry: Continuous-flow synthesis represents a significant leap forward from traditional batch processing. durham.ac.uk By pumping reagents through a series of tubes and reactors, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. durham.ac.ukthieme-connect.de This methodology could enable the rapid and high-yield production of this compound with minimal manual intervention. The enclosed system enhances safety and can reduce solvent usage, contributing to greener chemical processes. Researchers anticipate that optimizing a flow process for the esterification of sarcosine (B1681465) with benzyl (B1604629) alcohol could dramatically improve scalability and consistency. durham.ac.uk
Enzymatic Synthesis: Biocatalysis, using enzymes to drive chemical reactions, offers unparalleled selectivity and operates under mild conditions. mdpi.comresearchgate.net The application of lipases for the synthesis of various amino acid esters has shown promise, providing high yields and avoiding the use of harsh chemical reagents. mdpi.comresearchgate.net Future investigations may identify or engineer a specific enzyme capable of efficiently catalyzing the benzylation of sarcosine, leading to a highly selective and sustainable manufacturing process for this compound. researchgate.net
Table 1: Comparison of Potential Synthetic Routes for this compound
| Feature | Conventional Batch Synthesis | Continuous-Flow Chemistry | Enzymatic Synthesis |
|---|---|---|---|
| Efficiency | Moderate | High | High |
| Selectivity | Variable | High | Very High |
| Scalability | Limited | High | Moderate |
| Environmental Impact | High (solvent/reagent use) | Low | Very Low |
| Control over Parameters | Limited | Precise | High (biological specificity) |
Exploration of this compound in New Bioconjugation Strategies
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a rapidly expanding field with applications in drug delivery, diagnostics, and materials science. semanticscholar.org Sarcosine, the core of this compound, possesses unique properties that make it an attractive component for novel bioconjugation strategies. iris-biotech.de
The incorporation of sarcosine into peptides or other biomolecules can enhance their solubility, reduce aggregation, and improve their pharmacokinetic profiles. iris-biotech.de this compound, as an activated form of sarcosine, is a prime candidate for direct incorporation into bioconjugates. Future research may focus on developing methods to conjugate this compound to proteins, antibodies, or nanoparticles. For instance, its use in antibody-drug conjugates (ADCs) could improve the properties of the linker, leading to more effective and stable therapeutics. iris-biotech.deresearchgate.net The benzyl ester group also offers a site for further chemical modification, allowing for the attachment of imaging agents or other functional moieties.
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
Optimizing synthetic processes requires a deep understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for chemical synthesis. spectroscopyonline.com
For the synthesis of this compound, techniques like Raman and mid-infrared (IR) spectroscopy could provide continuous insight into the reaction progress without the need for sample extraction. spectroscopyonline.comrsc.orgacs.org For example, Raman spectroscopy can track the formation of the ester bond and the consumption of starting materials by monitoring specific vibrational frequencies in real-time. researchgate.netresearchgate.netproquest.com This data allows for precise determination of reaction endpoints, identification of intermediates, and optimization of conditions to maximize yield and minimize impurities. acs.org In the context of solid-phase peptide synthesis (SPPS), where this compound is often used, in-situ monitoring can detect issues like incomplete reactions or peptide aggregation as they occur. nih.govs4science.atresearchgate.net
Table 2: Spectroscopic Techniques for In-Situ Monitoring
| Technique | Information Provided | Advantages for this compound Synthesis |
|---|---|---|
| Raman Spectroscopy | Vibrational modes of molecules, bond formation/breakage. rsc.orgresearchgate.net | Non-invasive, compatible with aqueous and non-aqueous solvents, provides real-time kinetic data on esterification. researchgate.netproquest.com |
| FT-IR Spectroscopy | Functional group analysis. nih.gov | Tracks disappearance of carboxylic acid and appearance of ester carbonyl group, useful for monitoring solid-phase synthesis. nih.gov |
| Refractive Index (RI) | Changes in solution composition. s4science.at | Can monitor mass transfer from solution to solid support in SPPS, indicating reaction progress. s4science.at |
Computational Design of this compound Analogs for Targeted Applications
Computational chemistry and molecular modeling are powerful tools for designing new molecules with specific, tailored properties. nih.govnih.gov By simulating molecular structures and interactions, researchers can predict the behavior of novel compounds before they are ever synthesized in a lab. mdpi.com
This approach can be used to design analogs of this compound for highly specific applications. For example, by modifying the benzyl or tosylate groups, it may be possible to create derivatives with altered solubility, reactivity, or binding characteristics for use in peptidomimetic drug design. nih.govresearchgate.net Computational models can explore how different functional groups on the aromatic rings influence the molecule's electronic properties and steric profile. researchgate.net This allows for the rational design of building blocks that can enforce specific secondary structures (like β-turns or α-helices) in a peptide chain, a key goal in the development of new therapeutics. nih.govacs.org Structure-activity relationship (SAR) studies, aided by computational analysis, can accelerate the discovery of novel sarcosine-based compounds with enhanced biological activity or improved material properties. researchgate.net
Q & A
Q. What statistical methods are optimal for dose-response studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
